molecular formula C21H26N2O3 B249996 N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide

Cat. No. B249996
M. Wt: 354.4 g/mol
InChI Key: RAYUFYJOXOJRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance athletic performance, it has gained popularity among athletes and bodybuilders. In

Scientific Research Applications

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been investigated for its potential to prevent and treat cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved energy metabolism. Additionally, N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its potential as a therapeutic agent for metabolic diseases.
Biochemical and Physiological Effects:
N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects, including increased endurance, improved lipid and glucose metabolism, and reduced inflammation. In animal studies, N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been shown to increase running endurance by up to 70%, as well as improve insulin sensitivity and reduce inflammation in adipose tissue. Additionally, N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its ability to improve energy metabolism and endurance, which makes it a useful tool for studying the effects of exercise and physical activity on metabolic health. Additionally, N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, one of the limitations of using N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its potential to enhance athletic performance, which may confound the results of certain studies.

Future Directions

There are a number of potential future directions for research on N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide, including further investigation of its therapeutic potential for metabolic and cardiovascular diseases, as well as its potential as a cancer treatment. Additionally, there is a need for more research on the long-term safety and efficacy of N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide in humans, as well as its potential for abuse in athletic settings. Finally, there is a need for more research on the mechanism of action of N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide, as well as its interactions with other drugs and supplements.

Synthesis Methods

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide is synthesized through a multi-step process that involves the condensation of 2-isopropylphenol with chloroacetyl chloride, followed by the reaction with isopropylamine to form the intermediate. This intermediate is then reacted with 3-aminobenzoyl chloride to form the final product, N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-propan-2-yl-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C21H26N2O3/c1-14(2)18-10-5-6-11-19(18)26-13-20(24)23-17-9-7-8-16(12-17)21(25)22-15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

RAYUFYJOXOJRDE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origin of Product

United States

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